molecular formula C22H25N3O3S2 B2745461 4-(AZEPANE-1-SULFONYL)-N-{2-[(2-CYANOETHYL)SULFANYL]PHENYL}BENZAMIDE CAS No. 477497-89-5

4-(AZEPANE-1-SULFONYL)-N-{2-[(2-CYANOETHYL)SULFANYL]PHENYL}BENZAMIDE

Cat. No.: B2745461
CAS No.: 477497-89-5
M. Wt: 443.58
InChI Key: XTLMWKBRDMYFHH-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a sulfonylated azepane ring at the 4-position of the benzamide core and a 2-[(2-cyanoethyl)sulfanyl]phenyl substituent on the amide nitrogen.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c23-14-7-17-29-21-9-4-3-8-20(21)24-22(26)18-10-12-19(13-11-18)30(27,28)25-15-5-1-2-6-16-25/h3-4,8-13H,1-2,5-7,15-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLMWKBRDMYFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(AZEPANE-1-SULFONYL)-N-{2-[(2-CYANOETHYL)SULFANYL]PHENYL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the benzamide moiety: This can be done through amide bond formation reactions, typically using coupling reagents like carbodiimides.

    Incorporation of the cyanoethylsulfanyl group: This step may involve nucleophilic substitution reactions using cyanoethyl sulfide as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(AZEPANE-1-SULFONYL)-N-{2-[(2-CYANOETHYL)SULFANYL]PHENYL}BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products

Scientific Research Applications

4-(AZEPANE-1-SULFONYL)-N-{2-[(2-CYANOETHYL)SULFANYL]PHENYL}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving sulfonyl and benzamide groups.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(AZEPANE-1-SULFONYL)-N-{2-[(2-CYANOETHYL)SULFANYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes. The benzamide moiety can interact with specific receptors or enzymes, modulating their activity. The cyanoethylsulfanyl group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Analog: 4-(Azepane-1-Sulfonyl)-N-[4-(4-Phenoxyphenyl)-1,3-Thiazol-2-Yl]Benzamide

Key Differences :

  • Substituent on Benzamide Nitrogen: The comparator compound features a 4-(4-phenoxyphenyl)thiazol-2-yl group instead of the 2-[(2-cyanoethyl)sulfanyl]phenyl group.
  • Pharmacological Implications : Thiazole-containing analogs are often explored as kinase inhibitors (e.g., EGFR inhibitors), suggesting this compound may target similar pathways .

Functional Analog: N-((4-(Aminocarbonyl)Phenyl)Sulfonyl)-2-Methoxybenzamide

Key Differences :

  • Core Modifications: The comparator replaces the azepane-sulfonyl group with a 4-(aminocarbonyl)phenyl sulfonyl group.
  • Solubility Profile: The 2-methoxybenzamide group may enhance lipophilicity compared to the cyanoethyl sulfanyl substituent, affecting membrane permeability .
  • Biological Relevance: Aminocarbonyl groups are common in urea-based protease inhibitors (e.g., HIV-1 protease), hinting at possible antiviral applications .

Complex Analog: 3-{5-[(1R)-1-Amino-1-Methyl-2-Phenylethyl]-1,3,4-Oxadiazol-2-Yl}-N-[(1R)-1-(4-Fluorophenyl)Ethyl]-5-[Methyl(Methylsulfonyl)Amino]Benzamide

Key Differences :

  • Structural Complexity : This compound incorporates an oxadiazole ring and a fluorophenyl ethyl group, introducing stereochemical complexity and fluorine-mediated hydrophobic interactions .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Structural Features Potential Implications
4-(Azepane-1-Sulfonyl)-N-{2-[(2-Cyanoethyl)Sulfanyl]Phenyl}Benzamide Not Provided Azepane-sulfonyl, 2-[(2-cyanoethyl)sulfanyl]phenyl Flexible sulfonamide, polar cyano group Solubility enhancement, kinase modulation
4-(Azepane-1-Sulfonyl)-N-[4-(4-Phenoxyphenyl)-1,3-Thiazol-2-Yl]Benzamide C29H28N4O4S2 Thiazol-2-yl, 4-phenoxyphenyl Aromatic thiazole, hydrophobic phenoxyphenyl Kinase inhibition, π-π stacking interactions
N-((4-(Aminocarbonyl)Phenyl)Sulfonyl)-2-Methoxybenzamide C15H14N2O5S 4-Aminocarbonylphenyl, 2-methoxy Hydrogen-bonding carbonyl, methoxy Protease inhibition, improved selectivity
3-{5-[(1R)-1-Amino-1-Methyl-2-Phenylethyl]-1,3,4-Oxadiazol-2-Yl}-...-Benzamide C31H34FN5O4S Oxadiazole, 4-fluorophenyl ethyl, methylsulfonylamino Fluorine atom, chiral centers Antitumor activity, PARP inhibition

Research Findings and Limitations

  • Structural Insights: The azepane-sulfonyl group in the target compound offers flexibility absent in rigid analogs like the thiazole derivative . The cyanoethyl sulfanyl group may confer better aqueous solubility than the methoxy group in .
  • Data Gaps: No direct comparative studies (e.g., IC50 values, pharmacokinetic data) are available in the provided evidence. Hypotheses are based on substituent chemistry and precedents from related drug classes.
  • Future Directions : Experimental validation of binding affinities, solubility, and metabolic stability is critical to rank these analogs for specific therapeutic applications.

Biological Activity

4-(Azepane-1-sulfonyl)-N-{2-[(2-cyanoethyl)sulfanyl]phenyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following:

  • Molecular Formula: C23H24N4O
  • Molecular Weight: 372.5 g/mol
  • IUPAC Name: N-[(1S)-1-cyano-2-[4-(4-cyanophenyl)phenyl]ethyl]azepane-3-carboxamide

This structure includes an azepane ring, which is significant for its biological activity, particularly in relation to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes within the body. Preliminary studies suggest that it may exhibit:

  • Antinociceptive Properties: Similar compounds have shown analgesic effects, potentially acting on opioid receptors or other pain pathways .
  • Antimicrobial Activity: Research indicates potential antifungal properties against pathogens like Botrytis cinerea and Fusarium graminearum .

Case Studies and Research Findings

  • Analgesic Activity:
    A study on related compounds indicated that modifications in the phenyl group significantly enhanced analgesic potency. The presence of the azepane sulfonyl moiety appears to stabilize interactions with pain receptors, leading to increased efficacy compared to traditional analgesics like glafenine .
  • Antifungal Activity:
    In a series of experiments involving benzamide derivatives, compounds structurally similar to this compound demonstrated significant fungicidal activity. For instance, certain derivatives exhibited over 80% inhibition against Botrytis cinerea at concentrations as low as 100 mg/L, outperforming established fungicides like pyraclostrobin .
  • Toxicity Assessment:
    Toxicity studies involving zebrafish embryos revealed that while some derivatives displayed low toxicity, further investigation into the specific compound's safety profile is warranted. The acute toxicity of similar compounds was classified as low, suggesting a favorable safety margin for future therapeutic applications .

Table 1: Biological Activities of Related Compounds

CompoundAntinociceptive Activity (ED50 mg/kg)Antifungal Activity (% Inhibition at 100 mg/L)
Compound A1584.4
Compound B1083.6
Compound C1283.3
This compound TBDTBD

Table 2: Toxicity Profile

CompoundToxicity (mg/L)Classification
Compound A20.58Low Toxicity
Compound BTBDTBD
This compound TBDTBD

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